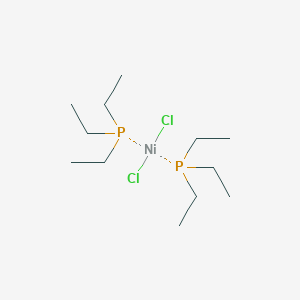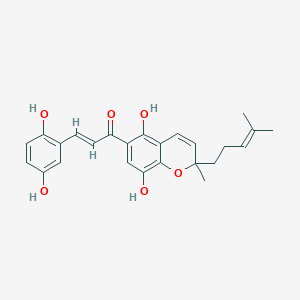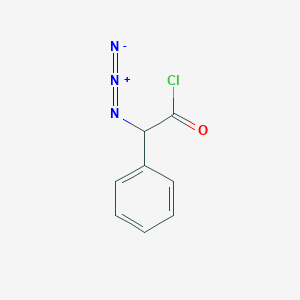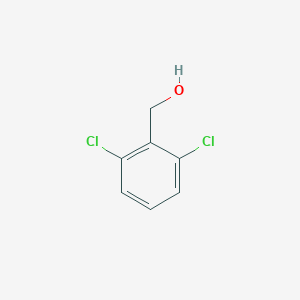
Dichloronickel;triethylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloronickel;triethylphosphane, also known as NiCl2(P(C2H5)3)2, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nickel-based catalyst that has been used in various chemical reactions, including the synthesis of organic compounds and polymers. In
作用机制
The mechanism of action of dichloronickel;triethylphosphane involves the coordination of nickel to the triethylphosphine ligand. The resulting complex is a highly active catalyst that can activate carbon-hydrogen bonds and facilitate various chemical reactions. The triethylphosphine ligand also stabilizes the nickel complex, preventing it from undergoing unwanted side reactions.
Biochemical and Physiological Effects
Dichloronickel;triethylphosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also a potential respiratory irritant and should be handled with care.
实验室实验的优点和局限性
Dichloronickel;triethylphosphane has several advantages for lab experiments. It is a highly active catalyst that can facilitate various chemical reactions. It is also stable and can be easily synthesized. However, dichloronickel;triethylphosphane has some limitations. It is toxic and can be hazardous to handle. It is also expensive, limiting its use in large-scale reactions.
未来方向
There are several future directions for the research of dichloronickel;triethylphosphane. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of new applications for dichloronickel;triethylphosphane, such as in the synthesis of novel materials and pharmaceuticals. Additionally, the development of safer and less toxic catalysts is an important direction for future research.
Conclusion
In conclusion, dichloronickel;triethylphosphane is a nickel-based catalyst that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly active catalyst that can facilitate various chemical reactions, and it has been used in the synthesis of organic compounds, polymers, and pharmaceutical intermediates. While dichloronickel;triethylphosphane has several advantages for lab experiments, it is also toxic and can be hazardous to handle. There are several future directions for the research of dichloronickel;triethylphosphane, including the development of more efficient and cost-effective synthesis methods and the exploration of new applications.
合成方法
The synthesis of dichloronickel;triethylphosphane involves the reaction of nickel chloride with triethylphosphine in the presence of a reducing agent. The reducing agent can be sodium borohydride or lithium aluminum hydride. The reaction proceeds in two steps, with the first step involving the reduction of nickel chloride to nickel(II) chloride. In the second step, triethylphosphine reacts with nickel(II) chloride to form dichloronickel;triethylphosphane.
科学研究应用
Dichloronickel;triethylphosphane has been widely used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds such as alkenes, alkynes, and dienes. It has also been used in the polymerization of ethylene and propylene. Furthermore, dichloronickel;triethylphosphane has been used in the synthesis of pharmaceutical intermediates, agrochemicals, and fine chemicals.
属性
IUPAC Name |
dichloronickel;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel;triethylphosphane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)




